Enhanced Hydrogen-Bond Acceptor Capacity vs. Non-Nitrated Analogs
The presence of the 5-nitro group significantly increases the Topological Polar Surface Area (TPSA), a key descriptor of a molecule's ability to engage in polar interactions and hydrogen bonding. This directly influences solubility, permeability, and target binding. The target compound's TPSA is 114.5 Ų, a 19% increase over the non-nitrated analog 2,6-dimethoxypyridine-3-carboxylic acid (TPSA = 96 Ų). This difference indicates a greater capacity for polar interactions, which can be crucial for molecular recognition in biological systems and for the compound's solubility profile in various reaction media [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 114.5 Ų |
| Comparator Or Baseline | 2,6-Dimethoxypyridine-3-carboxylic acid (CAS 16727-43-8): 96 Ų |
| Quantified Difference | +18.5 Ų (+19.3% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem release 2021.05.07 |
Why This Matters
This difference allows for the rational selection of the target compound in synthetic routes where enhanced intermediate solubility or specific polar binding interactions are required, which cannot be achieved with the non-nitrated analog.
- [1] PubChem. 2,6-Dimethoxypyridine-3-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethoxypyridine-3-carboxylic-acid. View Source
